N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[3-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a triazole ring, a pyrazolopyridine core, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring . The synthesis begins with the preparation of the azide and alkyne precursors, followed by their cycloaddition to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions: N4-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and triazole positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N~4~-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N4-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and pyrazolopyridine core are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- **N-[7-chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide
- **4-(4-(((1H-benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline
Comparison: Compared to similar compounds, N4-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibits unique structural features, such as the presence of both a triazole ring and a thiophene moiety.
Properties
Molecular Formula |
C21H16ClN7OS |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H16ClN7OS/c1-12-19-14(9-16(18-4-3-7-31-18)26-20(19)28(2)27-12)21(30)25-13-5-6-17(15(22)8-13)29-11-23-10-24-29/h3-11H,1-2H3,(H,25,30) |
InChI Key |
BLCOUMRAZUEUCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC(=C(C=C4)N5C=NC=N5)Cl)C |
Origin of Product |
United States |
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